N(4)-hydroxy-5-fluorodeoxycytidine monophosphate N(4)-hydroxy-5-fluorodeoxycytidine monophosphate
Brand Name: Vulcanchem
CAS No.: 114333-22-1
VCID: VC0218635
InChI: InChI=1S/C9H13FN3O8P/c10-4-2-13(9(15)11-8(4)12-16)7-1-5(14)6(21-7)3-20-22(17,18)19/h2,5-7,14,16H,1,3H2,(H,11,12,15)(H2,17,18,19)/t5-,6+,7+/m0/s1
SMILES: C1C(C(OC1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O
Molecular Formula: C9H13FN3O8P
Molecular Weight: 341.19 g/mol

N(4)-hydroxy-5-fluorodeoxycytidine monophosphate

CAS No.: 114333-22-1

Main Products

VCID: VC0218635

Molecular Formula: C9H13FN3O8P

Molecular Weight: 341.19 g/mol

N(4)-hydroxy-5-fluorodeoxycytidine monophosphate - 114333-22-1

CAS No. 114333-22-1
Product Name N(4)-hydroxy-5-fluorodeoxycytidine monophosphate
Molecular Formula C9H13FN3O8P
Molecular Weight 341.19 g/mol
IUPAC Name [(2R,3S,5R)-5-[5-fluoro-4-(hydroxyamino)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate
Standard InChI InChI=1S/C9H13FN3O8P/c10-4-2-13(9(15)11-8(4)12-16)7-1-5(14)6(21-7)3-20-22(17,18)19/h2,5-7,14,16H,1,3H2,(H,11,12,15)(H2,17,18,19)/t5-,6+,7+/m0/s1
Standard InChIKey NLJQYFRLORVALI-RRKCRQDMSA-N
Isomeric SMILES C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O
SMILES C1C(C(OC1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O
Canonical SMILES C1C(C(OC1N2C=C(C(=NC2=O)NO)F)COP(=O)(O)O)O
Synonyms N(4)-hydroxy-5-fluoro-dCMP
N(4)-hydroxy-5-fluorodeoxycytidine monophosphate
N(4)-OH-5-FdCMP
PubChem Compound 3035987
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator